Decane, 1-(ethylthio)-

Description

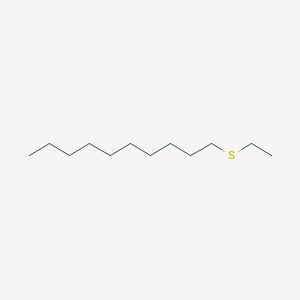

Decane (B31447), 1-(ethylthio)- is characterized by a ten-carbon alkyl chain (decane) attached to an ethyl group through a sulfur atom. This C-S-C linkage defines it as a thioether, a class of compounds analogous to ethers but with sulfur replacing oxygen. adcmastuana.org This substitution imparts distinct chemical and physical properties that are of interest in various scientific domains.

Table 1: Chemical and Physical Properties of Decane, 1-(ethylthio)-

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆S nist.gov |

| Molecular Weight | 202.400 g/mol nist.gov |

| CAS Registry Number | 19313-61-2 nist.gov |

| Structure | Thioether adcmastuana.org |

| IUPAC Name | 1-(Ethylsulfanyl)decane |

Organosulfur chemistry is a significant field that investigates organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature, found in essential amino acids like methionine and cysteine, and are key components of many pharmaceuticals, including penicillin. wikipedia.org Thioethers, also known as sulfides, are a fundamental functional group within this family. adcmastuana.org

The study of simple alkyl thioethers such as Decane, 1-(ethylthio)- helps to establish baseline data on the behavior of the thioether functional group when attached to a long, non-polar alkyl chain. This understanding is crucial as the sulfur atom in thioethers can engage in important reactions; for instance, it can be oxidized to form sulfoxides and sulfones, and it can coordinate with transition metals. britannica.com Research on long-chain thioethers also contributes to areas like materials science, where such molecules can be used to modify surfaces or create self-assembled monolayers.

In academic research, Decane, 1-(ethylthio)- serves as a model compound for understanding the synthesis and reactivity of acyclic thioethers. The synthesis of thioethers can typically be achieved through methods like the reaction of a sodium thiolate with an alkyl halide. masterorganicchemistry.com For Decane, 1-(ethylthio)-, this would involve reacting sodium ethanethiolate with 1-bromodecane.

From a mechanistic standpoint, the study of long-chain alkyl thioethers provides insights into reaction pathways. For example, thioether groups can act as directing groups in metal-catalyzed reactions, influencing the outcome of a chemical transformation. nih.gov While complex heteroaryl thioethers are often used for this purpose, the fundamental coordinating ability of the sulfur atom is a shared property. nih.gov Furthermore, the stability of the thioether linkage compared to, for instance, a disulfide bond, has made it a target for inclusion in more complex molecules like peptides, where enhanced stability is desired. nih.gov Studying the properties of a fundamental structure like Decane, 1-(ethylthio)- underpins these more advanced applications.

The investigation of Decane, 1-(ethylthio)- and related long-chain thioethers is guided by several research objectives. A primary goal is to fully characterize its physical and chemical properties, providing a comprehensive dataset for this class of molecules. This includes detailed spectroscopic analysis and the determination of its thermal and electrochemical behavior.

Further research aims to explore its reactivity in greater detail, particularly in oxidation reactions and its potential as a ligand in catalysis. A significant area of inquiry within organosulfur chemistry is the development of new synthetic methodologies. frontiersin.org Therefore, developing novel and more efficient ways to synthesize Decane, 1-(ethylthio)- is a relevant objective. The scope of inquiry also extends to understanding its interactions at interfaces and its potential role as a building block for more complex supramolecular structures or functional materials.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfanyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26S/c1-3-5-6-7-8-9-10-11-12-13-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSRSPLEFYQIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303467 | |

| Record name | 3-Thiatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19313-61-2 | |

| Record name | Decane, 1-(ethylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECYL ETHYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical and Spectroscopic Characterization of Decane, 1 Ethylthio

Chromatographic Techniques for Purity Assessment and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Decane (B31447), 1-(ethylthio)-. The gas chromatography component separates the compound from any impurities based on its boiling point and interaction with the stationary phase. Following separation, the mass spectrometer fragments the molecule into characteristic ions, providing a unique fingerprint for identification.

The electron ionization (EI) mass spectrum of Decane, 1-(ethylthio)- is predicted to exhibit a distinct fragmentation pattern dominated by cleavages at and adjacent to the sulfur atom, which is the most ionizable site. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (202.40 g/mol ). nih.govchemeo.com Key fragmentation pathways for long-chain alkyl thioethers include α-cleavage (cleavage of the C-C bond adjacent to the sulfur) and β-cleavage (cleavage of the C-S bond).

Key Predicted Fragmentation Data for Decane, 1-(ethylthio)-

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| Molecular Ion | [CH₃(CH₂)₉SCH₂CH₃]⁺ | 202 | Ionization of the parent molecule |

| Alpha-Cleavage Product | [CH₂(CH₂)₈CH=S⁺-CH₂CH₃] | 201 | Loss of a hydrogen radical |

| C-S Bond Cleavage | [CH₃(CH₂)₉]⁺ | 141 | Loss of the ethylthio radical (•SCH₂CH₃) |

| C-S Bond Cleavage | [CH₃CH₂S]⁺ | 61 | Loss of the decyl radical (•(CH₂)₉CH₃) |

| McLafferty Rearrangement | [CH₂=CH-SH-CH₂CH₃]⁺ | 90 | Gamma-hydrogen transfer followed by cleavage |

| Alkyl Fragments | [CnH2n+1]⁺ | 43, 57, 71... | Fragmentation of the decyl chain |

This table presents predicted data based on established fragmentation principles for alkyl thioethers.

High-Performance Liquid Chromatography (HPLC) for Related Derivatives

While GC-MS is ideal for the direct analysis of Decane, 1-(ethylthio)-, High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of its less volatile or more polar derivatives, such as the corresponding sulfoxide (B87167) or sulfone. It is also employed for purity confirmation and quantification. A reversed-phase HPLC (RP-HPLC) method is typically suitable for these types of compounds.

In an RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For thioether derivatives, a gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation. Detection can be accomplished using a UV detector, as thioethers exhibit some absorbance at low wavelengths (~210 nm), or more definitively with a mass spectrometer (LC-MS). The use of a thioether-embedded stationary phase has also been explored for enhanced selectivity in separating related compounds. sci-hub.se

Typical RP-HPLC Parameters for Thioether Analysis

| Parameter | Specification | Purpose |

| Column | C18 (Octadecylsilyl), 5 µm particle size | Provides a non-polar stationary phase for hydrophobic interaction. |

| Mobile Phase | Acetonitrile and Water (Gradient) | A polar mobile phase system; gradient elution allows for separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |

| Detector | UV at 210 nm or Mass Spectrometer (MS) | UV for general detection; MS for definitive identification and structural information. |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and interaction kinetics. |

Elemental Analysis for Stoichiometric Confirmation of Decane, 1-(ethylthio)-

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and sulfur) in a sample. This method provides an empirical formula, which can be compared to the theoretical composition to confirm the stoichiometry and purity of Decane, 1-(ethylthio)-. The molecular formula for Decane, 1-(ethylthio)- is C₁₂H₂₆S. nih.gov

The analysis involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and SO₂) are quantitatively measured, and from these measurements, the percentage of each element in the original sample is calculated. For a pure sample of Decane, 1-(ethylthio)-, the experimental values should closely match the theoretical percentages calculated from its molecular formula.

Theoretical vs. Experimental Elemental Composition of Decane, 1-(ethylthio)- (C₁₂H₂₆S)

| Element | Atomic Mass ( g/mol ) | Theoretical Mass % | Acceptable Experimental Range (%) |

| Carbon (C) | 12.01 | 71.21% | 70.81% - 71.61% |

| Hydrogen (H) | 1.008 | 12.95% | 12.55% - 13.35% |

| Sulfur (S) | 32.06 | 15.84% | 15.44% - 16.24% |

| Total | 202.40 | 100.00% |

Acceptable experimental values are typically within ±0.4% of the theoretical value, confirming the elemental stoichiometry of the compound.

Chemical Reactivity and Mechanistic Investigations of Decane, 1 Ethylthio

Oxidation Reactions of the Thioether Sulfur

The sulfur atom in Decane (B31447), 1-(ethylthio)- is susceptible to oxidation, a reaction that can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. The outcome of the oxidation is largely dependent on the choice of oxidizing agent and the reaction conditions. jchemrev.com This reactivity is a hallmark of the thioether functional group, which can be readily converted to the higher oxidation states of sulfoxide and sulfone. jchemrev.com

Pathways to Sulfoxide Formation

The partial oxidation of Decane, 1-(ethylthio)- to its corresponding sulfoxide, 1-(ethylsulfinyl)decane, can be achieved with high selectivity using a variety of reagents under controlled conditions. This transformation involves the addition of a single oxygen atom to the sulfur center. Mild and selective oxidizing agents are typically employed to prevent over-oxidation to the sulfone. organic-chemistry.org

Common reagents for this selective sulfoxidation include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, such as Sc(OTf)₃ or tantalum carbide, to ensure mono-oxidation. organic-chemistry.org

Sodium Meta-periodate (NaIO₄): A classic and effective reagent for converting sulfides to sulfoxides. jchemrev.com

Iodosobenzene (C₆H₅IO): An efficient oxidizing agent for sensitive sulfides. jchemrev.com

Ceric Ammonium (B1175870) Nitrate (CAN) on Silica Gel: A supported reagent system that allows for selective oxidation. organic-chemistry.org

The choice of reagent can be critical, especially when other functional groups are present in the molecule, to ensure chemoselectivity. For instance, ion-supported hypervalent iodine reagents have been shown to selectively oxidize sulfides to sulfoxides at room temperature in excellent yields without affecting functionalities like hydroxyl groups or carbon-carbon double bonds. organic-chemistry.org

Table 1: Selected Reagents for the Oxidation of Thioethers to Sulfoxides

| Reagent/System | Key Features |

| Hydrogen Peroxide (H₂O₂)/Catalyst | Environmentally benign; catalyst (e.g., TaC, Sc(OTf)₃) controls selectivity. organic-chemistry.org |

| Sodium Meta-periodate (NaIO₄) | Reliable and selective for sulfoxide formation. jchemrev.com |

| Iodosobenzene (C₆H₅IO) | Suitable for sensitive substrates. jchemrev.com |

| Ceric Ammonium Nitrate (CAN)/SiO₂ | Heterogeneous system allowing for easy work-up. organic-chemistry.org |

| Manganese Porphyrins (electrocatalysis) | High selectivity for sulfoxide without overoxidation to sulfone. organic-chemistry.org |

Complete Oxidation to Sulfones

Further oxidation of the intermediate sulfoxide, or direct oxidation of the thioether with more powerful oxidizing agents or under harsher conditions, leads to the formation of the corresponding sulfone, 1-(ethylsulfonyl)decane. In this state, the sulfur atom is bonded to two oxygen atoms.

Reagents that facilitate the complete oxidation to sulfones include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of converting sulfides directly to sulfones. organic-chemistry.org

m-Chloroperoxybenzoic Acid (m-CPBA): Using an excess of this reagent typically ensures complete oxidation to the sulfone. organic-chemistry.org

Urea-Hydrogen Peroxide Adduct: An effective and safe solid-state oxidant for converting sulfides to sulfones. organic-chemistry.org

Hydrogen Peroxide with Niobium Carbide: While tantalum carbide catalyzes sulfoxide formation, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using H₂O₂. organic-chemistry.org

The oxidation of sulfides to sulfones is a common synthetic transformation, and many methods have been developed to achieve this with high efficiency. organic-chemistry.orgresearchgate.net

Table 2: Selected Reagents for the Oxidation of Thioethers to Sulfones

| Reagent/System | Key Features |

| Potassium Permanganate (KMnO₄) | Strong, classic oxidant for full oxidation. organic-chemistry.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Excess reagent drives the reaction to the sulfone. organic-chemistry.org |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | Metal-free and environmentally friendly system. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂)/Niobium Carbide | Catalytic system providing high yields of sulfones. organic-chemistry.org |

| Tungstate Interphase Catalyst/H₂O₂ | Recyclable catalyst system for selective oxidation to sulfones. organic-chemistry.org |

Mechanistic Aspects of Catalyzed Oxidation Processes

Catalysis plays a crucial role in controlling the selectivity and efficiency of thioether oxidation. Many transition-metal-based catalysts have been developed for this purpose, each operating through distinct mechanisms. researchgate.netnih.govingentaconnect.com

Iron-Catalyzed Oxidation: Iron(III)-salen complexes, for example, can catalyze the oxidation of sulfides using iodosylarenes as the terminal oxidant. nih.govlookchem.com Mechanistic studies suggest the formation of a reactive iron(III)-iodosylarene complex, [Fe(III)(ArIO)(salen)], which then interacts with the thioether substrate to facilitate oxygen transfer. nih.gov

Ruthenium-Catalyzed Oxidation: A proposed mechanism for the oxidation of thioethers to sulfones using a RuO₄@C catalyst involves the in-situ generation of ruthenium tetroxide (RuO₄) supported on carbon. researchgate.net This powerful oxidizing species is believed to directly oxygenate the sulfur atom.

Gold-Catalyzed Oxidation: A homogeneous system using Au(III) has been shown to catalyze the aerobic oxidation of thioethers. nih.gov Isotope labeling studies indicate that the oxygen atom in the resulting sulfoxide originates from water, not from molecular oxygen. The proposed rate-limiting step involves the oxidation of the thioether by the Au(III) center, with the resulting Au(I) being rapidly re-oxidized by O₂ in a subsequent step. nih.gov

Titanium-Catalyzed Oxidation: Titanium catalysts, particularly in combination with chiral ligands, have been extensively studied for the asymmetric oxidation of thioethers using hydrogen peroxide. ingentaconnect.com The active oxidizing species is often proposed to be a mononuclear titanium peroxo complex, formed from the reaction of the titanium catalyst with H₂O₂. This species then delivers an oxygen atom to the sulfur substrate. ingentaconnect.com

Desulfurization and Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur bonds in Decane, 1-(ethylthio)- can be cleaved under specific chemical or biological conditions, a process known as desulfurization. This reaction is of significant interest in fields ranging from organic synthesis to the petroleum industry. asianpubs.org

Homolytic and Heterolytic Cleavage Mechanisms

The cleavage of the C–S bond can proceed through either homolytic or heterolytic pathways, depending on the reaction conditions.

Homolytic Cleavage: This mechanism involves the formation of radical intermediates. It can be initiated by heat, light, or radical initiators. In the context of Decane, 1-(ethylthio)-, homolytic cleavage would result in a decyl radical and an ethylthio radical (or an ethyl radical and a decylthio radical). These highly reactive species would then undergo further reactions.

Heterolytic Cleavage: This pathway involves the formation of ionic intermediates and is more common in synthetic organic chemistry. It is often facilitated by the presence of electrophiles or transition metals.

Transition-Metal Mediated Cleavage: Low-valent transition metals (e.g., Palladium, Rhodium) can insert into the C–S bond via oxidative addition. dicp.ac.cnrsc.org This process is a key step in many catalytic cycles that functionalize or cleave C–S bonds. For Decane, 1-(ethylthio)-, this would involve the formation of a metal-thiolate complex. Establishing an efficient catalytic cycle can be challenging due to the stability of the metal-sulfur bond that is formed. dicp.ac.cn

Microbial Cleavage: Certain microorganisms can achieve C–S bond cleavage. For example, the bacterium Rhodococcus sp. strain JVH1 has been shown to cleave C–S bonds in alkyl sulfides. The mechanism involves an initial oxidation of the sulfide (B99878) to a sulfoxide and then a sulfone, followed by cleavage of the C–S bond to yield an alcohol. nih.gov

Hydrogenolysis of the Thioether Bond

Hydrogenolysis is a common method for C–S bond cleavage, involving the reaction with hydrogen gas (H₂) in the presence of a metal catalyst. This process effectively reduces the thioether, replacing the C–S bonds with C–H bonds.

Catalysts and Conditions: Raney nickel is a classic and highly effective catalyst for the desulfurization of thioethers. researchgate.net Other catalysts, such as palladium on carbon (Pd/C), can also be used. csic.es The reaction typically involves treating the thioether with the catalyst under a hydrogen atmosphere.

Reaction Products: The hydrogenolysis of Decane, 1-(ethylthio)- would cleave both the decyl-sulfur and ethyl-sulfur bonds. This would result in the formation of decane and ethane, with the sulfur being removed, typically as hydrogen sulfide (H₂S) or captured by the catalyst. In some cases, partial cleavage might occur, yielding decane and ethanethiol, or undecane (B72203) and methanethiol (B179389) depending on the specific C-S bond cleaved first, though complete desulfurization to the corresponding alkanes is the more common outcome with sufficient catalyst and hydrogen. nih.govacs.org

Table 3: Selected Methods for Desulfurization and C-S Bond Cleavage

| Method | Reagent/Catalyst | Mechanism Type | Key Features |

| Hydrogenolysis | Raney Nickel, H₂ | Heterogeneous Catalysis | Classic, effective method for complete removal of sulfur. researchgate.net |

| Borrowing Hydrogen | Palladium/MgO | Homogeneous/Heterogeneous Catalysis | Involves dehydrogenation, reaction with a thiol, and subsequent reduction by a metal hydride. csic.es |

| Microbial Desulfurization | Rhodococcus sp. | Biocatalysis | Proceeds via oxidation to sulfone followed by C-S bond cleavage. nih.gov |

| Transition-Metal Mediated | Pd(0), Rh(III) complexes | Homogeneous Catalysis | Involves oxidative addition of the C-S bond to the metal center. dicp.ac.cnrsc.org |

Electrophilic and Nucleophilic Reactions Involving the Ethylthio Group

The reactivity of the ethylthio group in Decane, 1-(ethylthio)- is dominated by the nucleophilic nature of the sulfur atom. The sulfur's lone pairs of electrons are available for reaction with various electrophiles. A classic example is the reaction with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org This S-alkylation process is analogous to the alkylation of tertiary amines to form quaternary ammonium salts and proceeds via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com

Table 1: Formation of a Sulfonium Salt

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

The sulfur atom in thioethers is significantly more nucleophilic than the oxygen atom in ethers. libretexts.orgmasterorganicchemistry.com This enhanced nucleophilicity means that reactions like the formation of sulfonium salts occur readily, whereas the equivalent oxonium salts from ethers are typically only prepared under extreme conditions. libretexts.org

While the thioether itself is not typically a target for nucleophiles, its oxidized form, the sulfoxide, is. Oxidation of Decane, 1-(ethylthio)- with mild oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or ozone would yield the corresponding decyl ethyl sulfoxide. masterorganicchemistry.com This sulfoxide can then undergo reactions such as the Pummerer rearrangement in the presence of an activating agent like acetic anhydride. wikipedia.org The mechanism involves acylation of the sulfoxide, followed by elimination to form a highly electrophilic thial cation. This intermediate is then attacked by a nucleophile (such as acetate) to yield an α-acyloxy-thioether. wikipedia.org This sequence effectively allows for nucleophilic substitution at the carbon alpha to the sulfur atom.

Investigations into Free Radical Reactions and Rearrangements

The long alkyl chain and the thioether functionality both provide avenues for free radical reactivity and molecular rearrangements.

Mechanistic Studies of Sigmatropic Shifts Involving Ethylthio Species

Sigmatropic rearrangements, a class of pericyclic reactions, are well-documented for sulfur-containing compounds. While direct studies on Decane, 1-(ethylthio)- are not prevalent, its derivatives can be expected to participate in such transformations. For instance, if the ethylthio group is part of an appropriate unsaturated system, such as an allyl sulfonium ylide, it can undergo a wikipedia.orgnih.gov-sigmatropic rearrangement. More relevant are nih.govnih.gov-sigmatropic rearrangements, which have been observed in activated aryl sulfoxides and related systems. beilstein-journals.orgresearchgate.netthieme-connect.com These reactions often proceed through a chairlike transition state. thieme-connect.com

Role of Decane, 1-(ethylthio)- in Radical Chain Processes

Decane, 1-(ethylthio)- can participate in radical chain processes in two main ways: through reactions involving the decyl chain and through reactions involving the ethylthio group. Radical chain reactions typically consist of three stages: initiation, propagation, and termination. masterorganicchemistry.comlibretexts.org

Initiation: This step involves the formation of free radicals, often through homolytic cleavage of a weak bond using heat or UV light. masterorganicchemistry.com

Propagation: A radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.org For Decane, 1-(ethylthio)-, a radical could abstract a hydrogen atom from the decyl chain, similar to the oxidation mechanism of n-decane itself. libretexts.orgresearchgate.net

Termination: Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.org

The long alkane chain is susceptible to hydrogen abstraction by radicals. libretexts.org In biological systems or industrial processes, allylic hydrogens are particularly prone to this, but any C-H bond can be cleaved. libretexts.org The presence of the thioether group can also influence radical reactions. For example, in thiol-ene chemistry, a thiyl radical (RS•) adds across a double bond, and the resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule to propagate the chain. beilstein-journals.org While Decane, 1-(ethylthio)- is saturated, its radical derivatives could participate in similar addition or abstraction steps if unsaturated molecules are present in the system.

Coordination Chemistry of the Thioether Moiety with Metal Centers

The sulfur atom in the ethylthio group of Decane, 1-(ethylthio)- possesses lone pairs of electrons that enable it to act as a ligand, coordinating to various transition metal centers. wikipedia.org Thioethers are classified as soft ligands, showing a preference for soft metal ions like copper(I), silver(I), gold(I), palladium(II), and platinum(II). wikipedia.orgthieme-connect.de

The coordination of thioethers to a metal center results in a pyramidal geometry at the sulfur atom. wikipedia.org The C-S-C bond angles and C-S bond lengths within the thioether ligand are generally not significantly altered upon complexation. wikipedia.org

An important feature of thioether coordination is the stereochemistry at the sulfur atom. For unsymmetrical thioethers like Decane, 1-(ethylthio)-, the sulfur center is prochiral. Upon coordination to a metal, the resulting complex is chiral. wikipedia.org Furthermore, complexes of thioethers can undergo inversion of configuration at the sulfur center without the ligand dissociating from the metal. wikipedia.org

The thioether moiety can function as a simple monodentate ligand, or it can be incorporated into a larger multidentate ligand system. In some cases, thioethers can also act as bridging ligands, connecting two metal centers. wikipedia.org The coordination chemistry of thioethers is biologically relevant, as the methionine residue in proteins, which contains a thioether side chain, is known to coordinate to metal ions in metalloproteins like cytochrome c and azurin. nih.govwikipedia.org The study of simple thioether complexes like those potentially formed by Decane, 1-(ethylthio)- helps to model and understand these more complex biological systems. researcher.lifenih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Acetic anhydride | (CH₃CO)₂O |

| Decane, 1-(ethylthio)- | C₁₂H₂₆S |

| Decyl ethyl sulfoxide | C₁₂H₂₆SO |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H |

| Ethyldecylmethylsulfonium Iodide | C₁₃H₂₉SI |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ |

| Methyl Iodide | CH₃I |

| Ozone | O₃ |

| Acetic acid | CH₃COOH |

| Cytochrome c | Not Applicable |

| Azurin | Not Applicable |

Theoretical and Computational Studies of Decane, 1 Ethylthio

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic structure and bonding characteristics of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular orbitals, electron distribution, and energetic properties. For Decane (B31447), 1-(ethylthio)-, these calculations would typically be performed using a basis set like 6-31G* and a functional such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.

The flexibility of the decyl chain and the C-S-C bond in Decane, 1-(ethylthio)- allows for a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers and to map the energetic landscape that governs their interconversion. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be constructed.

Table 1: Hypothetical Relative Energies of Key Conformers of Decane, 1-(ethylthio)-

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.5 |

Note: These values are illustrative and represent typical energy differences for such interactions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Decane, 1-(ethylthio)- (Calculated using DFT B3LYP/6-31G)*

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: These energy values are hypothetical and based on typical ranges for similar alkyl thioethers.

For Decane, 1-(ethylthio)-, the HOMO would likely be localized on the sulfur atom due to its lone pairs of electrons, making it the primary site for electrophilic attack. The LUMO would be expected to be distributed along the C-S sigma antibonding orbitals. A large HOMO-LUMO gap, as illustrated in the hypothetical data, would suggest high kinetic stability.

Computational Modeling of Reaction Mechanisms

Computational modeling can provide detailed insights into the pathways of chemical reactions, including the identification of transient intermediates and the energetic barriers that must be overcome.

For any proposed reaction involving Decane, 1-(ethylthio)-, such as oxidation of the sulfur atom or nucleophilic substitution, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and determining its geometry and energy is essential for calculating the activation energy of the reaction.

Table 3: Hypothetical Activation Energies for a Reaction of Decane, 1-(ethylthio)-

| Reaction | Transition State | Activation Energy (kcal/mol) |

| Oxidation (S) | S-O bond formation | 15.8 |

| Nucleophilic Substitution | C-S bond breaking | 25.2 |

Note: These values are for illustrative purposes only.

By mapping the entire reaction pathway, from reactants through transition states to products, computational chemistry can elucidate the step-by-step mechanism of a reaction. This can help to understand and predict the selectivity of a reaction, for example, whether a reagent will preferentially attack the sulfur atom or a carbon atom in the alkyl chain.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are the tool of choice for investigating the behavior of molecules in a condensed phase (liquid or solid) and their interactions with their environment. MD simulations model the movement of atoms and molecules over time based on classical mechanics and a pre-defined force field.

For Decane, 1-(ethylthio)-, MD simulations could be used to study its behavior in a nonpolar solvent or its aggregation properties. The simulations would reveal how the long decyl chains interact with each other via van der Waals forces, potentially leading to the formation of ordered structures or micelles in certain environments. The ethylthio group would influence the packing and orientation of the molecules within these aggregates. These simulations are crucial for understanding the macroscopic properties of the substance, such as its viscosity and solubility.

Academic Research Applications and Emerging Roles of Decane, 1 Ethylthio

Building Block in Complex Organic Synthesis

Precursor for Sulfur-Containing Heterocyclic Compounds

Thioethers can serve as precursors to sulfur-containing heterocycles, although this is not a common application for simple alkyl thioethers like Decane (B31447), 1-(ethylthio)-. The synthesis of such heterocycles often involves the reaction of bifunctional compounds where the sulfur atom can participate in a cyclization reaction. For Decane, 1-(ethylthio)- to be a viable precursor, functionalization of the decyl or ethyl chain would be necessary to introduce a second reactive group that could participate in a ring-forming reaction with the sulfur atom or an adjacent carbon.

Intermediate in Multi-step Porphyrin Synthesis Methodologies

The incorporation of thioether moieties onto porphyrin rings is a known strategy to modulate their electronic properties and facilitate their attachment to surfaces. nih.govresearchgate.net While there is no specific literature describing the use of Decane, 1-(ethylthio)-, the general synthesis of porphyrin thioethers often involves the reaction of a halogenated porphyrin with a thiol. nih.gov In a hypothetical scenario, Decane, 1-(ethylthio)- could be synthesized and then cleaved to produce the corresponding decanethiol, which could then be reacted with a porphyrin. However, it is more direct to use commercially available 1-decanethiol (B86614) for such purposes.

Role in Catalytic Systems and Activator Development

Thioethers are recognized for their ability to act as ligands for transition metals, influencing the activity and selectivity of homogeneous catalysts. thieme-connect.dersc.org

As a Ligand Component in Homogeneous Catalysis

The sulfur atom in Decane, 1-(ethylthio)- possesses lone pairs of electrons that can coordinate to a metal center. As a monodentate ligand, it would be considered a soft ligand, showing a preference for soft metal centers like palladium, platinum, and gold. The long decyl chain would impart significant lipophilicity to the resulting metal complex, potentially enhancing its solubility in nonpolar organic solvents. This property could be advantageous in certain catalytic reactions conducted in such media. However, simple monodentate thioether ligands often lead to less stable and less active catalysts compared to multidentate or more sterically demanding ligands. Research in this area tends to focus on thioether-containing ligands that are part of a larger, more complex molecular architecture designed to create a specific coordination environment around the metal. thieme-connect.dersc.org

Function as an Activator in Specialized Organic Transformations (e.g., Oligonucleotide Synthesis)

In the context of oligonucleotide synthesis, activators are crucial reagents in the phosphoramidite (B1245037) coupling step. The most common activators are acidic azoles, such as 1H-tetrazole and its derivatives. nih.govbeilstein-journals.orgaip.org One such derivative, 5-ethylthio-1H-tetrazole (ETT), has been shown to be an effective activator. nih.govaip.org It is important to note that ETT is a heterocyclic compound containing a thioether group, but it is structurally and functionally distinct from Decane, 1-(ethylthio)-. There is no scientific basis to suggest that Decane, 1-(ethylthio)-, a neutral, non-acidic, and non-heterocyclic molecule, could function as an activator in oligonucleotide synthesis.

Fundamental Studies in Surface Chemistry and Self-Assembled Monolayers (SAMs) Formation

The study of self-assembled monolayers (SAMs) is a significant area of materials science. While alkanethiols (R-SH) are the most common precursors for forming SAMs on gold surfaces, thioethers (R-S-R') have also been investigated.

The adsorption of long-chain alkanethiols on gold proceeds through the formation of a strong gold-thiolate bond. In the case of thioethers, the interaction with the gold surface is generally weaker and involves the coordination of the sulfur atom's lone pair to the surface. For a molecule like Decane, 1-(ethylthio)-, the long decyl chain could drive the self-assembly process through van der Waals interactions between adjacent molecules, leading to the formation of an ordered monolayer. However, the presence of the ethyl group would likely introduce disorder into the packing of the decyl chains, potentially disrupting the formation of a well-ordered SAM. Research on thioether SAMs has often focused on symmetric thioethers or those with specific functionalities designed to control the assembly process. There is no specific research available on the self-assembly of Decane, 1-(ethylthio)-.

Research into Advanced Materials Derivatization (e.g., Poly(thioether sulfone) precursors)

Currently, there is a notable absence of specific academic research or patents directly detailing the use of Decane, 1-(ethylthio)- as a precursor for the synthesis of poly(thioether sulfone)s or in other advanced materials derivatization applications. While the broader classes of thioethers and thiols are integral to polymer chemistry, the specific application of this long-chain alkyl thioether in these advanced fields is not documented in available scientific literature.

Research into poly(thioether sulfone)s and other advanced polymers typically involves monomers that possess specific reactive functional groups, such as di-thiols or di-halides, to facilitate polymerization reactions like polycondensation. rsc.org For instance, the synthesis of poly(arylene ether sulfone)s containing thioether units has been achieved through the polycondensation of monomers like 4,4′-bis(4-chlorophenylsulfone)biphenyl with 4,4′-dimercaptodiphenyl sulfone. rsc.org

Furthermore, the field of advanced materials derivatization often utilizes "click chemistry," particularly thiol-ene reactions, for the functionalization of polymers. nih.govnih.gov These reactions involve the addition of a thiol group across a carbon-carbon double bond, offering a highly efficient and versatile method for modifying polymer properties. nih.govnih.gov However, the existing literature on this topic primarily focuses on multifunctional thiols or polymers with pendant thiol groups, rather than simple alkyl thioethers like Decane, 1-(ethylthio)-. escholarship.org

While long-chain alkyl groups can be incorporated into polymers to modify properties such as solubility and thermal characteristics, the direct use of Decane, 1-(ethylthio)- as a starting material for creating advanced polymer backbones like poly(thioether sulfone)s has not been reported. The ethylthio- group in this compound is relatively stable and lacks the typical functionalities required for direct polymerization into such high-performance polymers.

Future research could potentially explore methods to functionalize Decane, 1-(ethylthio)- to introduce reactive sites, thereby enabling its use as a monomer. However, based on current scientific publications, the role of Decane, 1-(ethylthio)- in the derivatization of advanced materials remains a hypothetical concept rather than an established area of academic inquiry.

Conclusion and Future Directions in the Academic Research of Decane, 1 Ethylthio

Summary of Current Scholarly Contributions and Insights

Direct scholarly articles focusing exclusively on Decane (B31447), 1-(ethylthio)- are not abundant in current scientific literature. However, its basic physicochemical properties have been cataloged, providing a foundational dataset for further investigation.

Table 1: Physicochemical Properties of Decane, 1-(ethylthio)-

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆S | nist.gov |

| Molecular Weight | 202.400 g/mol | nist.gov |

| CAS Registry Number | 19313-61-2 | nist.gov |

| IUPAC Name | 1-(ethylsulfanyl)decane | chemenu.com |

| Synonym | N-Decyl ethyl sulfide (B99878) | nist.gov |

The synthesis of Decane, 1-(ethylthio)- can be inferred from general and well-established methods for thioether preparation. ontosight.ai The most probable synthetic route would involve the Williamson ether synthesis analogue, where sodium ethanethiolate is reacted with a 1-halodecane, such as 1-bromodecane. dergipark.org.tr This reaction is a standard nucleophilic substitution and is known for its efficiency in forming C-S bonds. ontosight.ai Alternative modern methods, which avoid the use of foul-smelling thiols, could also be employed, such as those utilizing xanthates as a sulfur source. mdpi.comresearchgate.net

The chemical reactivity of Decane, 1-(ethylthio)- is predicted to be characteristic of a typical dialkyl thioether. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. ontosight.ai These oxidation reactions are significant as they can alter the polarity and coordinating ability of the molecule, opening pathways to different functionalities and applications.

Identification of Prospective Avenues for Future Research

The limited specific research on Decane, 1-(ethylthio)- means that it represents a green field for investigation. Several prospective avenues for future research can be identified based on the known applications of other long-chain alkyl thioethers.

Self-Assembled Monolayers (SAMs): Long-chain alkanethiols are famous for their ability to form highly ordered self-assembled monolayers on gold surfaces. aip.org While thioethers also adsorb to gold, the nature of their assembly and the resulting surface properties are different and less explored, particularly for long, asymmetric thioethers like Decane, 1-(ethylthio)-. aip.orgnih.gov Future research could investigate the formation and properties of SAMs from this compound on various metallic surfaces. Such studies would contribute to the fundamental understanding of molecule-surface interactions and could have applications in areas like corrosion inhibition, lubrication, and the fabrication of molecular electronic devices. ontosight.aiaip.org

Functional Materials: Thioethers are increasingly being incorporated into advanced materials. nih.gov For instance, poly(thioether sulfone)s are known for their high refractive indices and thermal stability. researchgate.net The long alkyl chain of Decane, 1-(ethylthio)- could be functionalized to create novel monomers for polymerization. The resulting polymers could exhibit interesting properties, such as hydrophobicity and potentially unique thermal or mechanical characteristics, making them candidates for new types of plastics or coatings.

Organic Synthesis: Thioethers can serve as versatile intermediates in organic synthesis. ontosight.ai The sulfur atom can be used to direct reactions to specific positions on the alkyl chain or can be removed after serving its purpose. Research into the specific reactivity of Decane, 1-(ethylthio)- could uncover new synthetic methodologies. For example, the selective C-S bond cleavage of thioethers to generate alkyl radicals is an emerging area of interest in electroreductive transformations. chemrxiv.org

Table 2: Potential Research Directions for Decane, 1-(ethylthio)-

| Research Area | Specific Focus | Potential Application |

| Materials Science | Formation and characterization of self-assembled monolayers on gold and other surfaces. | Anti-corrosion coatings, molecular electronics, biosensors. |

| Synthesis of novel polymers incorporating the decyl ethyl thioether moiety. | High-performance plastics, hydrophobic coatings. | |

| Organic Synthesis | Use as a precursor for the synthesis of other functionalized long-chain molecules. | Development of new synthetic methodologies. |

| Investigation of its role in directing C-H functionalization reactions. | Fine chemical synthesis. | |

| Coordination Chemistry | Study of its coordination behavior with various transition metals. | Catalysis, development of new metal-organic frameworks. nih.govacs.org |

Broader Implications for Fundamental Chemical Science and Applied Research

The study of a seemingly simple molecule like Decane, 1-(ethylthio)- holds broader implications for both fundamental and applied chemical science.

From a fundamental perspective, a detailed investigation of its properties would contribute to a more comprehensive understanding of structure-property relationships in organosulfur chemistry. The interplay between the long, non-polar decyl chain and the polarizable sulfur atom influences its physical properties, such as boiling point and solubility, as well as its chemical reactivity. alfa-chemistry.com Understanding these nuances in a simple system provides a solid foundation for predicting the behavior of more complex sulfur-containing molecules, which are prevalent in pharmaceuticals and agrochemicals. uni-goettingen.deresearchgate.net

In the realm of applied research, the insights gained from studying Decane, 1-(ethylthio)- could inform the design of new molecules with specific functions. For example, the knowledge of how its long alkyl chain influences packing in self-assembled monolayers could be leveraged to create more effective corrosion inhibitors or to design surfaces with tailored wettability. ontosight.ai In the field of medicinal chemistry, where thioether linkages are common, understanding the metabolic stability and reactivity of a simple model compound can provide valuable data for the development of new drug candidates. ontosight.ai

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1-(ethylthio)decane, and how can their efficiencies be systematically compared?

- Methodology: Compare synthetic pathways (e.g., nucleophilic substitution, thiol-ene reactions) by evaluating reaction yields, purity (via GC-MS or HPLC), and reaction conditions (temperature, catalysts). Use kinetic studies to assess reaction rates and side-product formation. Standardize characterization protocols (e.g., NMR for sulfur connectivity verification) to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of 1-(ethylthio)decane?

- Methodology: Employ H/C NMR to confirm alkyl chain connectivity and sulfur placement. Use FT-IR to identify S-C vibrational modes. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if feasible) resolves stereochemical details. Cross-validate results with computational simulations (e.g., DFT for electronic structure) .

Q. How does the solvent environment influence the stability and degradation kinetics of 1-(ethylthio)decane?

- Methodology: Conduct accelerated stability studies under varying pH, temperature, and solvent polarities. Monitor degradation products via LC-MS and quantify half-lives using kinetic modeling (e.g., first-order decay). Compare oxidative stability in polar vs. nonpolar solvents to identify optimal storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1-(ethylthio)decane with electrophilic agents in substitution reactions?

- Methodology: Use isotopic labeling (e.g., S) to track sulfur participation in reaction pathways. Perform kinetic isotope effect (KIE) studies and DFT calculations to identify transition states. Compare experimental data (e.g., Hammett plots) with computational predictions to validate mechanisms .

Q. How can computational models (e.g., DFT, molecular dynamics) predict the thermodynamic and solvation properties of 1-(ethylthio)decane?

- Methodology: Optimize molecular geometries using DFT (B3LYP/6-31G* basis set). Calculate Gibbs free energy and entropy changes for solvation in implicit solvent models. Validate predictions with experimental calorimetry (e.g., DSC for phase transitions) and partition coefficient (log P) measurements .

Q. What methodologies can assess the ecotoxicological impact of 1-(ethylthio)decane on aquatic ecosystems?

- Methodology: Perform acute/chronic toxicity assays using Daphnia magna (LC) and algal species (EC for growth inhibition). Measure bioaccumulation potential via octanol-water partition coefficients (log K). Use QSAR models to extrapolate environmental persistence and trophic transfer risks .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, boiling point) for 1-(ethylthio)decane?

- Methodology: Conduct meta-analysis of existing literature, identifying variables like purity levels or measurement techniques (e.g., static vs. dynamic solubility methods). Reproduce key experiments under controlled conditions (ISO/ASTM standards) and apply statistical tools (e.g., ANOVA) to isolate confounding factors .

Q. What novel analytical methods can improve the detection and quantification of 1-(ethylthio)decane in complex matrices (e.g., biological fluids, environmental samples)?

- Methodology: Develop SPE (solid-phase extraction) protocols tailored to sulfur-containing compounds. Optimize MS/MS parameters for enhanced selectivity in SRM (selected reaction monitoring) modes. Validate limits of detection (LOD) and quantification (LOQ) using matrix-matched calibration curves .

Methodological Considerations

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and impactful research .

- Data Contradictions : Address discrepancies through reproducibility frameworks (e.g., collaborative inter-laboratory studies) and transparent reporting of raw data .

- Analytical Rigor : Prioritize peer-reviewed protocols and instrument calibration standards (e.g., NIST reference materials) to minimize systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.